(R)-2-Methylaziridine

Coordination Chemistry Stereochemistry Chiral Ligands

(R)-2-Methylaziridine (CAS 83647-99-8), also known as (+)-propyleneimine or (2R)-2-methylaziridine, is the (R)-enantiomer of the simplest chiral aziridine. It is a three-membered heterocyclic secondary amine characterized by a methyl substituent at the stereogenic C2 carbon, conferring chirality and distinct reactivity relative to the achiral parent compound aziridine and its (S)-enantiomer.

Molecular Formula C3H7N
Molecular Weight 57.09 g/mol
CAS No. 83647-99-8
Cat. No. B1314981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Methylaziridine
CAS83647-99-8
Molecular FormulaC3H7N
Molecular Weight57.09 g/mol
Structural Identifiers
SMILESCC1CN1
InChIInChI=1S/C3H7N/c1-3-2-4-3/h3-4H,2H2,1H3/t3-/m1/s1
InChIKeyOZDGMOYKSFPLSE-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Methylaziridine (CAS 83647-99-8): A Chiral Propyleneimine Building Block for Stereoselective Synthesis and Advanced Materials


(R)-2-Methylaziridine (CAS 83647-99-8), also known as (+)-propyleneimine or (2R)-2-methylaziridine, is the (R)-enantiomer of the simplest chiral aziridine [1]. It is a three-membered heterocyclic secondary amine characterized by a methyl substituent at the stereogenic C2 carbon, conferring chirality and distinct reactivity relative to the achiral parent compound aziridine and its (S)-enantiomer [2]. This colorless, oily liquid (miscible with water, bp 66-67 °C) functions primarily as a reactive alkylating agent and a versatile chiral synthon [3]. Its strained aziridine ring undergoes regioselective ring-opening reactions, enabling the stereocontrolled construction of complex nitrogen-containing molecules, including pharmaceuticals and functional polymers [4]. The technical-grade material typically contains a stabilizer (e.g., NaOH) to inhibit uncontrolled polymerization .

Why Generic 2-Methylaziridine Cannot Substitute for the (R)-Enantiomer (CAS 83647-99-8)


Substituting the achiral or racemic 2-methylaziridine (CAS 75-55-8) for the enantiopure (R)-2-methylaziridine (CAS 83647-99-8) is not scientifically valid in applications requiring stereocontrol. The (R)-enantiomer serves as a defined stereochemical input in asymmetric synthesis, where the absolute configuration directly dictates the stereochemical outcome of the product [1]. For instance, in the synthesis of chiral 1-aminocyclopropanecarboxylic acid derivatives, the use of optically active (R)-2-methylaziridine is essential for achieving high diastereo- and enantioselectivity, leading to the desired stereoisomer [2]. Furthermore, in coordination chemistry, the chiral (R)-ligand induces diastereomerism in metal complexes, which exhibits distinct thermodynamic and kinetic behavior compared to complexes of the (S)-enantiomer or the racemate [3]. Using the racemate would yield a mixture of diastereomers with potentially divergent biological or catalytic properties, complicating purification and reducing overall process efficiency. The specific procurement of the (R)-enantiomer is therefore a prerequisite for research and development programs centered on chiral resolution, stereoselective catalysis, and the synthesis of enantiopure pharmaceutical intermediates.

Quantitative Differentiators of (R)-2-Methylaziridine: Evidence for Procurement Decisions


Diastereomeric Ratio in Cobalt(III) Complex Formation: 94% Abundance of the N(R)-Isomer

In the formation of a cobalt(III) complex with (R)-2-methylaziridine (R-meaz), the two possible diastereomers arising from the chiral nitrogen center, N(R) and N(S), are not formed in equal amounts. The N(R)-isomer is significantly more stable and constitutes approximately 94% of the isomeric mixture, as determined by x-ray crystallography and molecular mechanics calculations [1]. This contrasts with a hypothetical non-stereoselective complexation or the use of the (S)-enantiomer, which would yield a different diastereomeric profile.

Coordination Chemistry Stereochemistry Chiral Ligands

Nitrogen Inversion Kinetics: Slow Epimerization with a Second-Order Rate Constant of 5 x 10^-2 M^-1 s^-1

The pyramidal inversion at the chiral nitrogen center in the (R)-2-methylaziridine cobalt(III) complex is exceptionally slow. Kinetic studies of epimerization between the N(R) and N(S) diastereomers revealed a second-order rate constant of 5 x 10^-2 M^-1 s^-1 at 25 °C [1]. This is significantly slower than nitrogen inversion in many acyclic amines, which typically occurs on the millisecond timescale or faster under similar conditions [2]. This sluggish inversion is attributed to the high strain energy of the planar transition state within the three-membered aziridine ring.

Physical Organic Chemistry Reaction Kinetics Stereochemistry

Chiral Recognition Energy: A Quantified Chirodiastaltic Effect of 0.74 kcal/mol

High-level ab initio calculations (CCSD(T)/cc-pVDZ) on the chiral recognition between propylene imine (2-methylaziridine) and hydrogen peroxide reveal a measurable energetic preference for specific diastereomeric complexes. The largest chirodiastaltic energy—the difference in binding energy between homochiral and heterochiral complexes—was found to be 0.74 kcal/mol for the (syn)trans-propylene imine·hydrogen peroxide complexes [1]. In this configuration, hydrogen peroxide acts as a hydrogen bond donor on the opposite side of the ring from the methyl group.

Computational Chemistry Chiral Recognition Non-covalent Interactions

Regioselectivity Ratio (RS) in Nucleophilic Ring Opening: Ranges from 0.10 to Unmeasurable Large

The nucleophilic ring opening of activated 2-methylaziridines exhibits a wide range of regioselectivity, quantified by the ratio of normal (attack at CH2) to abnormal (attack at CHMe) opening (RS). The value of RS has been found to range from as low as 0.10 to unmeasurably large, where only the normal opening product is observed with strongly basic carbanions [1]. This contrasts with unactivated or differently substituted aziridines, which often show a narrower or reversed selectivity profile. The large dynamic range in RS allows for synthetic tuning based on the choice of nucleophile and activating group.

Synthetic Methodology Regioselectivity Aziridine Chemistry

Thermal Stability of Copolymers: 10% Weight Loss at Temperatures Exceeding 430 K

Copolymers synthesized from 2-methylaziridine (MAz) with acrylic acid (AA) or methacrylic acid (MA) exhibit good thermal stability. Thermogravimetric analysis (TGA) shows that these random copolymers undergo a 10% weight loss at temperatures higher than 430 K (approximately 157 °C) [1]. This thermal threshold is a relevant metric for assessing the suitability of these materials in applications requiring moderate heat resistance. The copolymers' random structure with a tendency to alternation (due to reactivity ratios r1, r2 < 1) may contribute to this stability profile.

Polymer Chemistry Thermal Analysis Materials Science

Validated Application Scenarios for (R)-2-Methylaziridine (CAS 83647-99-8) Driven by Quantitative Evidence


Asymmetric Synthesis of Enantiopure Cyclopropane Amino Acids

The defined chirality of (R)-2-methylaziridine is essential for the stereoselective construction of complex bioactive molecules. As demonstrated by Ohsawa et al., optically active 2-methylaziridine derivatives are key intermediates in the inter-intramolecular double alkylation of diethyl malonate, providing the cyclopropane core of carnosadine derivatives in excellent yield and optical purity [1]. Substituting the (R)-enantiomer with its (S)-counterpart or a racemic mixture would yield the undesired stereoisomer or a complex mixture, respectively, requiring additional and costly separation steps. This application is therefore a direct outcome of the compound's stereochemical integrity.

Development of Stereochemically Robust Chiral Catalysts

The pronounced diastereoselectivity (ca. 94% N(R)-isomer) and exceptionally slow nitrogen inversion (k = 5 x 10^-2 M^-1 s^-1) observed in cobalt(III) complexes of (R)-2-methylaziridine [1] provide a blueprint for designing new chiral catalysts. The stable chiral environment created by the ligand is valuable for asymmetric transformations, as it minimizes the formation of off-cycle or competing diastereomeric catalyst species. This kinetic and thermodynamic stability is a quantifiable advantage when developing catalysts for industrial processes where stereochemical fidelity and long-term performance are critical.

Computational Benchmarking and Chiral Separation Media Design

The calculated chirodiastaltic energy of 0.74 kcal/mol for the propylene imine·hydrogen peroxide complex [1] serves as a precise computational reference point. This value can be used to validate force fields for molecular dynamics simulations of chiral recognition events or to calibrate quantum mechanical models for larger systems. In an industrial R&D context, such data supports the rational design of chiral stationary phases (CSPs) for preparative or analytical enantioseparations, where the ability to predict even modest energetic preferences is a key to successful method development.

Synthesis of Tailored 1,2-Diamine Building Blocks via Regioselective Ring-Opening

The wide and tunable regioselectivity ratio (RS from 0.10 to unmeasurable large) for activated 2-methylaziridines [1] enables the predictable synthesis of either linear or branched 1,2-diamines. This is a powerful differentiator for medicinal chemists and process chemists who require access to specific regioisomers for building compound libraries or optimizing synthetic routes to active pharmaceutical ingredients (APIs). The ability to flip the regiochemical outcome by changing the nucleophile or activating group offers a level of control not always available with other aziridine scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Methylaziridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.